molecular formula C30H48O5 B15285551 6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one

6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one

Cat. No.: B15285551
M. Wt: 488.7 g/mol
InChI Key: YNKJSQIXVXWFBK-UHFFFAOYSA-N
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Description

6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one is a complex organic compound with a unique pentacyclic structure. It is classified as a triterpenoid, which is a type of chemical compound composed of six isoprene units and is commonly found in plants and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Pentacyclic Core: This involves cyclization reactions to form the pentacyclic structure.

    Functional Group Modifications: Introduction of hydroxyl groups and other functional groups through oxidation and reduction reactions.

    Final Assembly: Combining the modified fragments to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one undergoes various chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl or carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions include various hydroxylated and carbonylated derivatives of the original compound.

Scientific Research Applications

6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one involves its interaction with specific molecular targets and pathways. It may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one is unique due to its specific arrangement of functional groups and its pentacyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

6-(1,2-dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one

InChI

InChI=1S/C30H48O5/c1-16-13-19(25(33)27(4,5)34)35-20-15-30(8)17(23(16)20)14-18(31)24-28(6)11-10-22(32)26(2,3)21(28)9-12-29(24,30)7/h16,18-21,24-25,31,33-34H,9-15H2,1-8H3

InChI Key

YNKJSQIXVXWFBK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)O

Origin of Product

United States

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